molecular formula C17H20N4O3S B129948 3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide CAS No. 494772-86-0

3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide

Cat. No.: B129948
CAS No.: 494772-86-0
M. Wt: 360.4 g/mol
InChI Key: MOWJKFWTFZWXHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • The exact types of reactions CAY10657 undergoes (oxidation, reduction, substitution, etc.) remain undisclosed.
    • Common reagents and conditions associated with its synthesis are not documented.
    • Major products formed from reactions involving CAY10657 are not explicitly reported.
  • Scientific Research Applications

    • CAY10657 finds applications in various scientific fields:

        Chemistry: Its potential as an NF-κB inhibitor makes it relevant for studying cellular signaling pathways.

        Biology: Researchers may explore its impact on immune responses and inflammation.

        Medicine: Investigating its anti-inflammatory properties could be valuable for treating inflammatory diseases.

  • Mechanism of Action

    • The precise mechanism by which CAY10657 exerts its effects remains elusive.
    • It likely interferes with NF-κB signaling, impacting downstream gene expression and immune responses.
  • Comparison with Similar Compounds

    • Unfortunately, specific similar compounds are not explicitly listed in the available information.

    Properties

    IUPAC Name

    3-(carbamoylamino)-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H20N4O3S/c18-16(22)15-13(20-17(19)23)9-14(25-15)12-3-1-11(2-4-12)10-21-5-7-24-8-6-21/h1-4,9H,5-8,10H2,(H2,18,22)(H3,19,20,23)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MOWJKFWTFZWXHW-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1COCCN1CC2=CC=C(C=C2)C3=CC(=C(S3)C(=O)N)NC(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H20N4O3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20433477
    Record name 3-[(Aminocarbonyl)amino]-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20433477
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    360.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    494772-86-0
    Record name 3-[(Aminocarbonyl)amino]-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20433477
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide
    Reactant of Route 2
    Reactant of Route 2
    3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide
    Reactant of Route 3
    3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide
    Reactant of Route 4
    Reactant of Route 4
    3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide
    Reactant of Route 5
    Reactant of Route 5
    3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide
    Reactant of Route 6
    Reactant of Route 6
    3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.